1-(2-fluorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(2-fluorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O2S and its molecular weight is 368.43. The purity is usually 95%.
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Scientific Research Applications
HIV Integrase Inhibitors
Compounds similar to "1-(2-fluorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been extensively studied for their potential as HIV integrase inhibitors. For instance, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides exhibit potent inhibition of HIV-integrase-catalyzed strand transfer, a crucial process in the viral replication cycle. One compound in this class demonstrated favorable pharmacokinetics and no liabilities in counterscreening assays, underscoring its potential as an antiviral agent (Pace et al., 2007).
Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors. Such compounds have shown complete tumor stasis in models of Met-dependent human gastric carcinoma, highlighting their therapeutic potential. One such compound has advanced to phase I clinical trials due to its excellent efficacy and favorable preclinical safety profile (Schroeder et al., 2009).
Antimicrobial Agents
Research into the antimicrobial properties of related compounds includes the study of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. These compounds have been synthesized and evaluated for their activities against various bacterial and fungal strains, demonstrating moderate to good activities and suggesting their potential as novel antimicrobial agents (Jadhav et al., 2017).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-26-18-11-5-4-10-17(18)22-19(24)15-8-6-12-23(20(15)25)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVDETWVBZFLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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